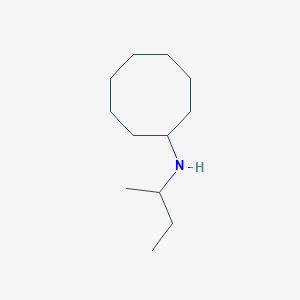
N-(butan-2-yl)cyclooctanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)cyclooctanamine is an organic compound with the molecular formula C12H25N. It is a secondary amine, where the nitrogen atom is bonded to a cyclooctane ring and a butan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)cyclooctanamine typically involves the reaction of cyclooctanone with butan-2-amine in the presence of a reducing agent. One common method is the reductive amination process, where cyclooctanone is first reacted with butan-2-amine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(butan-2-yl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(butan-2-yl)cyclooctanone, while substitution reactions can produce a variety of N-substituted cyclooctanamines.
科学的研究の応用
N-(butan-2-yl)cyclooctanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-(butan-2-yl)cyclooctanamine involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
N-(butan-2-yl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
N-(butan-2-yl)cyclopentanamine: Contains a cyclopentane ring.
N-(butan-2-yl)cyclododecanamine: Contains a cyclododecane ring.
Uniqueness
N-(butan-2-yl)cyclooctanamine is unique due to its eight-membered cyclooctane ring, which imparts distinct steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
特性
分子式 |
C12H25N |
|---|---|
分子量 |
183.33 g/mol |
IUPAC名 |
N-butan-2-ylcyclooctanamine |
InChI |
InChI=1S/C12H25N/c1-3-11(2)13-12-9-7-5-4-6-8-10-12/h11-13H,3-10H2,1-2H3 |
InChIキー |
JDMKPVZSUPMWEW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1CCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


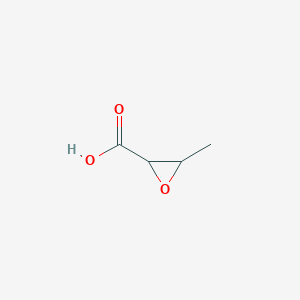

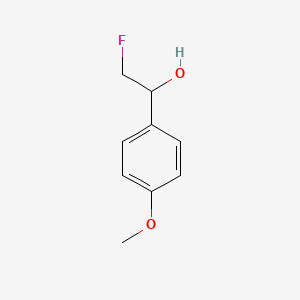
![Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate](/img/structure/B13254107.png)
![2-[(2-Methylpentan-3-yl)amino]propan-1-ol](/img/structure/B13254114.png)
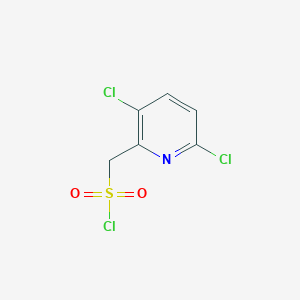

![2-[(4-Fluorophenyl)methoxy]pyridin-3-amine](/img/structure/B13254135.png)
amine](/img/structure/B13254140.png)
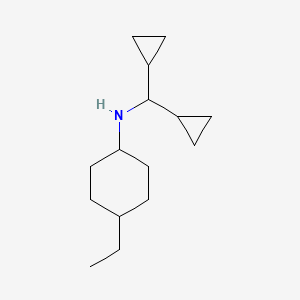
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
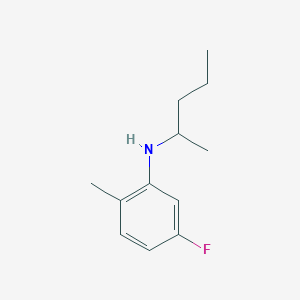
![1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13254167.png)
![1-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13254174.png)
